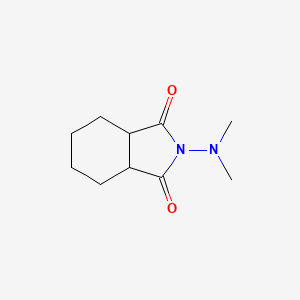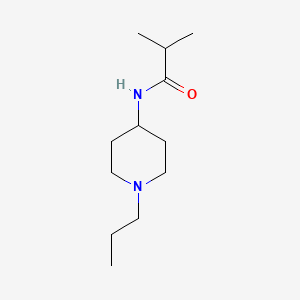
2-methyl-N-(1-propyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1-propyl-4-piperidinyl)propanamide is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPHP, and its chemical formula is C14H24N2O. MPHP has gained significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of MPHP involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine in the brain, resulting in enhanced dopaminergic neurotransmission. MPHP also interacts with other neurotransmitter systems, including serotonin and norepinephrine, although to a lesser extent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP are primarily related to its interaction with the dopamine system. Increased dopaminergic neurotransmission can lead to a range of effects, including increased locomotor activity, reward, and reinforcement. MPHP has also been shown to induce hyperthermia, which may be related to its effects on the dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPHP in lab experiments is its specificity for the dopamine transporter. This allows researchers to selectively study the effects of dopamine on behavior and physiology. However, MPHP has limitations, including its potential for abuse and the need for careful handling due to its psychoactive properties.
Direcciones Futuras
There are several future directions for the use of MPHP in scientific research. One area of interest is the role of dopamine in addiction and substance abuse disorders. MPHP could be used as a tool to study the effects of dopamine on drug-seeking behavior and relapse. Another potential application is in the study of neurological disorders, such as Parkinson's disease, where dopamine dysfunction is a key feature. MPHP could be used to investigate the role of dopamine in the pathophysiology of these disorders.
Conclusion:
In conclusion, 2-methyl-N-(1-propyl-4-piperidinyl)propanamide is a synthetic compound with potential applications in scientific research. Its specificity for the dopamine transporter makes it a useful tool for studying the role of dopamine in behavior and physiology. However, its psychoactive properties and potential for abuse highlight the need for careful handling and regulation. Future research directions include investigating the role of dopamine in addiction and neurological disorders.
Métodos De Síntesis
The synthesis of MPHP involves the reaction of 4-piperidone hydrochloride with 2-methylaminopropanol in the presence of an acid catalyst. The reaction results in the formation of MPHP as a white crystalline powder. The purity of MPHP can be improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
MPHP has potential applications in scientific research, particularly in the field of neuroscience. It can be used as a tool to study the effects of piperidine derivatives on the central nervous system. MPHP is known to interact with dopamine transporters, leading to the inhibition of dopamine reuptake. This property makes it a useful tool for studying the role of dopamine in various neurological disorders.
Propiedades
IUPAC Name |
2-methyl-N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-7-14-8-5-11(6-9-14)13-12(15)10(2)3/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZKMZTOXRVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-propylpiperidin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

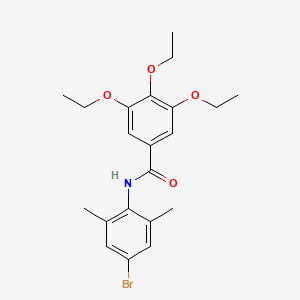

![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-methylbenzamide](/img/structure/B4972170.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4972183.png)
![hexyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B4972188.png)
![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)
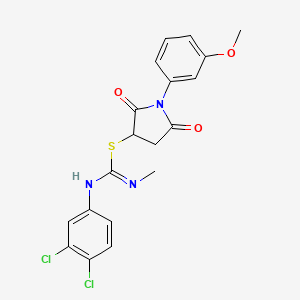
![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)
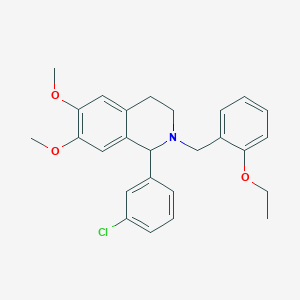
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)
